molecular formula C20H18N4O2 B12158380 N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12158380
M. Wt: 346.4 g/mol
InChI Key: ZBINPWVHIOWZFZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a furan ring, a pyrazolo[3,4-b]pyridine core, and a carboxamide group. Its structural complexity and potential biological activities make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Carboxamide Group: The carboxamide group is attached via an amidation reaction, often using reagents like carbodiimides to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and carboxamide group but has an indole core instead of a pyrazolo[3,4-b]pyridine core.

    N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyrazole core.

    N-(furan-2-ylmethyl)-1H-pyridine-3-carboxamide: Contains a pyridine core and is structurally simpler.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-18-16(20(25)21-12-15-9-6-10-26-15)11-17(14-7-4-3-5-8-14)22-19(18)24(2)23-13/h3-11H,12H2,1-2H3,(H,21,25)

InChI Key

ZBINPWVHIOWZFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4)C

Origin of Product

United States

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